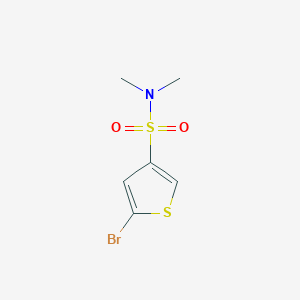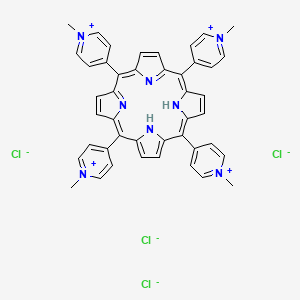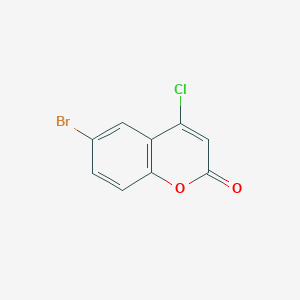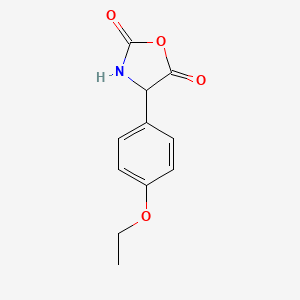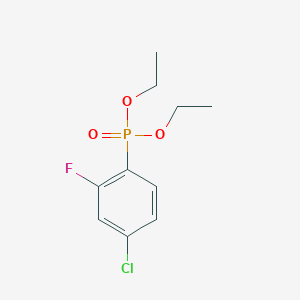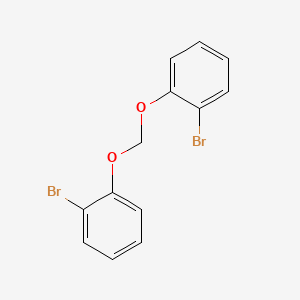
Bis(2-bromophenoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromophenoxy)methane is an organic compound with the molecular formula C13H10Br2O2 It is characterized by two bromophenoxy groups attached to a central methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-bromophenoxy)methane can be synthesized through the reaction of 2-bromophenol with formaldehyde under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the methylene bridge between the two bromophenoxy groups. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-bromophenol and formaldehyde are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromophenoxy)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution Products: Hydroxylated derivatives or other substituted phenoxy compounds.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Phenolic derivatives with reduced bromine content.
Applications De Recherche Scientifique
Bis(2-bromophenoxy)methane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which bis(2-bromophenoxy)methane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenoxy groups can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The methylene bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-bromo-2,5-dialkoxyphenyl)methane: Similar in structure but with different alkoxy substituents.
1,2-bis(2,4,6-tribromophenoxy)ethane: Contains additional bromine atoms and an ethane bridge instead of a methylene bridge.
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine: A triazine derivative with three bromophenoxy groups.
Uniqueness
Bis(2-bromophenoxy)methane is unique due to its specific arrangement of bromophenoxy groups and the methylene bridge, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H10Br2O2 |
|---|---|
Poids moléculaire |
358.02 g/mol |
Nom IUPAC |
1-bromo-2-[(2-bromophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10Br2O2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2 |
Clé InChI |
ADXDYWOSRPBYLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCOC2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


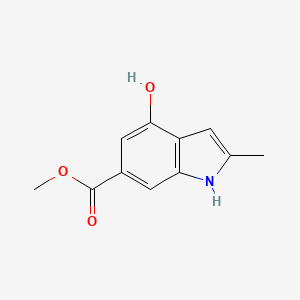
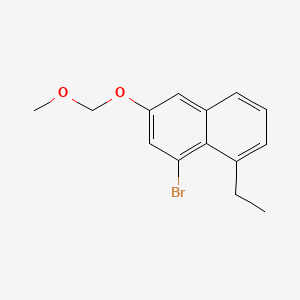

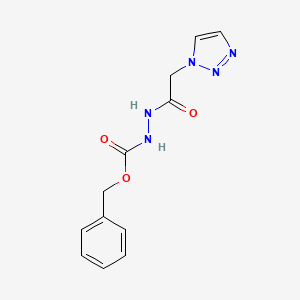
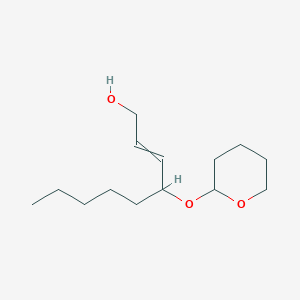
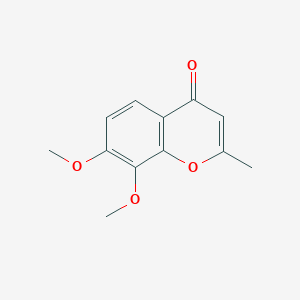
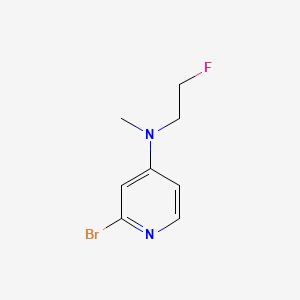
![4-[4-(Trifluoromethoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B13710747.png)
